10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid
Overview
Description
Synthesis Analysis
The synthesis of 10S,17S-dihydroxy-docosahexaenoic acid involves enzymatic reactions catalyzed by lipoxygenases from different sources, such as soybean and potato tuber. Butovich (2006) detailed a one-step method using soybean lipoxygenase to produce 10,17-dihydro(pero)xydocosahexaenoic acid through direct oxidation of DHA, simplifying previous methods that required multiple enzymes (Butovich, 2006).
Molecular Structure Analysis
Chemical Reactions and Properties
The formation of 10S,17S-dihydroxy-docosahexaenoic acid involves direct double dioxygenation of DHA, as catalyzed by soybean lipoxygenase. This process highlights the compound's reactivity and the enzymatic specificity towards DHA. The reaction products have been studied for their cis,trans geometry, providing insights into the chemical properties and reactions involved in its biosynthesis (Butovich, 2006).
Physical Properties Analysis
The physical properties of 10S,17S-dihydroxy-docosahexaenoic acid, such as its absorption spectra and NMR spectral data, have been characterized. These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in research and therapy.
Chemical Properties Analysis
The chemical properties, including the compound's reactivity and interaction with enzymes such as lipoxygenases, have been detailed. The enzymatic pathways leading to its formation underscore the compound's role in physiological processes and its potential as a bioactive molecule in resolving inflammation and other biological activities.
Scientific Research Applications
Anti-Inflammatory and Pro-Resolving Activities
- 10S,17S-Dihydroxy-docosahexaenoic acid (10S,17S-DiHDHA) is a lipid mediator derived from docosahexaenoic acid (DHA) and is involved in the resolution of inflammation. Studies have identified this compound in human blood following omega-3 fatty acid supplementation, suggesting its role in anti-inflammatory and proresolving activities in the body (Mas et al., 2012).
Role in Neuroprotection
- Neuroprotectin D1, a derivative of DHA, shares a similar structure with 10S,17S-DiHDHA. It exhibits neuroprotective properties, particularly in the context of neural cells and the brain. This suggests a potential role of 10S,17S-DiHDHA in neuroprotection and nerve regeneration (Bazan et al., 2013).
Anti-Diabetic Potential
- Protectin DX, closely related to 10S,17S-DiHDHA, has been shown to prevent the development of type 1 and type 2 diabetes in animal models. This indicates a potential anti-diabetic action of 10S,17S-DiHDHA and related compounds (Rengachar et al., 2023).
Inhibition of Blood Platelet Aggregation
- Studies on PDX, an isomer of protectin/neuroprotectin D1 (which has structural similarities to 10S,17S-DiHDHA), show that it inhibits human blood platelet aggregation. This indicates a possible role for 10S,17S-DiHDHA in modulating blood clotting processes (Chen et al., 2011).
properties
IUPAC Name |
(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZYJSQHCXHEG-XLBFCUQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\C/C=C\CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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